
Hygromycine A
Vue d'ensemble
Description
L'homomycine est un composé antibiotique produit par la bactérie Streptomyces hygroscopicus. Elle appartient à la classe des antibiotiques aminoglycosidiques et est connue pour sa capacité à inhiber la synthèse des protéines dans les cellules procaryotes et eucaryotes. L'homomycine est utilisée dans diverses applications de recherche scientifique en raison de son activité à large spectre contre les bactéries, les champignons et les cellules eucaryotes supérieures .
Applications De Recherche Scientifique
Antimicrobial Activity
Mechanism of Action
Hygromycin A binds to the large ribosomal subunit of bacteria, specifically inhibiting peptidyl transferase activity. This action prevents aminoacyl-tRNA from properly entering the ribosomal A-site, thereby blocking protein synthesis. Research indicates that Hygromycin A does not interfere with the initial binding of aminoacyl-tRNA but prevents its full accommodation, leading to ineffective peptide bond formation .
Spectrum of Activity
Hygromycin A exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria and certain Gram-negative bacteria. Notably, it has shown effectiveness against Serpulina (Treponema) hyodysenteriae, which causes swine dysentery . Its selective action against B. burgdorferi is particularly significant as it spares beneficial gut microbiota, a common drawback of conventional broad-spectrum antibiotics .
Clinical Applications in Lyme Disease Treatment
Targeted Therapy
Recent studies have highlighted Hygromycin A's potential as a targeted antibiotic for treating Lyme disease. Dr. Kim Lewis's research demonstrated that Hygromycin A effectively kills B. burgdorferi while preserving beneficial gut bacteria, thus minimizing the risk of dysbiosis associated with standard antibiotic treatments . This selectivity is crucial for patients suffering from post-treatment Lyme disease syndrome (PTLDS), where traditional antibiotics often fail to alleviate symptoms due to their impact on the microbiome .
Preclinical Findings
In mouse models, treatment with Hygromycin A cleared B. burgdorferi infections effectively, comparable to broad-spectrum antibiotics but without disrupting the fecal microbiome . These findings suggest that Hygromycin A could be a promising candidate for clinical trials aimed at treating Lyme disease and preventing chronic symptoms associated with it.
Agricultural Applications
Herbicidal Properties
Beyond its antibacterial properties, Hygromycin A has been reported to possess herbicidal effects. Studies have indicated that it can inhibit the growth of certain plant species, suggesting potential applications in agricultural pest control . This dual functionality makes it an interesting compound for further exploration in sustainable agriculture practices.
Biochemical Research
Research Tool
Hygromycin A serves as a valuable tool in biochemical research for studying protein synthesis and ribosomal function. Its ability to selectively inhibit bacterial translation allows researchers to explore mechanisms of antibiotic resistance and ribosomal biochemistry in greater detail .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Mann et al., 1953 | Initial Discovery | Identified Hygromycin A's structure and basic antimicrobial properties. |
Hayashi et al., 1997 | Spectrum of Activity | Demonstrated effectiveness against various Gram-positive bacteria and certain Gram-negative strains. |
Lewis et al., 2021 | Lyme Disease | Found that Hygromycin A selectively targets B. burgdorferi, sparing beneficial gut microbes; holds promise for treating PTLDS. |
Guerrero & Modolell, 1980 | Mechanism of Action | Detailed how Hygromycin A inhibits peptide bond formation by binding to the ribosome's peptidyl transferase center. |
Mécanisme D'action
Target of Action
Hygromycin A, an antibiotic produced by the bacterium Streptomyces hygroscopicus, primarily targets the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This part of the ribosome is highly conserved among bacteria, which contributes to the compound’s broad-spectrum antimicrobial activity .
Mode of Action
Hygromycin A inhibits protein synthesis by binding to its target, the ribosomal 23S rRNA . This results in the inhibition of protein synthesis, leading to the death of bacteria, fungi, and higher eukaryotic cells .
Biochemical Pathways
The biosynthesis of Hygromycin A’s aminocyclitol moiety is proposed to proceed through six enzymatic steps, starting from glucose 6-phosphate and proceeding through myo-inositol to the final methylenedioxy-containing aminocyclitol . One enzyme in this pathway, Hyg17, has been identified as a myo-inositol dehydrogenase .
Pharmacokinetics
It’s worth noting that the first-ever human trial of fp-100, a formulation of hygromycin a, is projected to take approximately 6-8 months to complete . This trial will likely provide valuable insights into the pharmacokinetics of Hygromycin A.
Result of Action
The primary result of Hygromycin A’s action is the inhibition of protein synthesis, which leads to the death of the targeted cells . It has been found to be a selective inhibitor of Borreliella burgdorferi, clearing infection in mice with considerably less disruption to the microbiome than current treatments .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Hygromycin A. For instance, soil bacteria such as actinomycetes, which compete with spirochetes for survival, could produce an antibiotic effective against spirochetes . Furthermore, Hygromycin A has been found to be most active against the spirochete Treponema pallidum, the causative agent of syphilis .
Analyse Biochimique
Biochemical Properties
Hygromycin A plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with the ribosomal peptidyl transferase center, a crucial component of the protein synthesis machinery. Hygromycin A binds to the large ribosomal subunit and inhibits its peptidyl transferase activity, preventing the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center . This interaction effectively halts the elongation of the nascent peptide chain, thereby inhibiting protein synthesis.
Cellular Effects
Hygromycin A has been shown to exert specific effects on various types of cells and cellular processes. In bacterial cells, it selectively targets the ribosomal machinery, leading to the inhibition of protein synthesis. This selective activity is particularly evident in its action against Borrelia burgdorferi, the causative agent of Lyme disease . Hygromycin A blocks the cellular machinery that makes proteins, which is highly conserved across all bacteria. Borrelia burgdorferi takes up the drug more easily than other bacteria, leading to its selective activity . In mammalian cells, Hygromycin A has no toxic effects, making it a potential candidate for therapeutic applications without harming beneficial gut bacteria .
Molecular Mechanism
The molecular mechanism of action of Hygromycin A involves its binding to the ribosomal 23S rRNA in the catalytic peptidyl transferase center . This binding prevents the proper accommodation of aminoacyl-tRNA within the peptidyl transferase center, thereby inhibiting the peptidyl transferase activity of the ribosome . Hygromycin A does not interfere with the initial binding of aminoacyl-tRNA to the A site but prevents its subsequent adjustment, effectively blocking the elongation of the peptide chain . This unique mode of action distinguishes Hygromycin A from other antibiotics that target the ribosome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hygromycin A have been observed to change over time. The stability and degradation of Hygromycin A are crucial factors that influence its long-term effects on cellular function. In in vitro studies, Hygromycin A has demonstrated stability and sustained activity against Borrelia burgdorferi over extended periods . In in vivo studies, Hygromycin A has shown the ability to clear infections in mice without disrupting the gut microbiome . These findings suggest that Hygromycin A maintains its efficacy over time, making it a reliable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of Hygromycin A vary with different dosages in animal models. In mouse models of Lyme disease, Hygromycin A has been administered at various dosages to determine its efficacy and safety . At therapeutic doses, Hygromycin A effectively clears Borrelia burgdorferi infections without causing harm to the gut microbiome At higher doses, potential toxic or adverse effects may be observed, although specific data on these effects are limited
Metabolic Pathways
Hygromycin A is involved in specific metabolic pathways, particularly those related to protein synthesis. It interacts with the ribosomal peptidyl transferase center, inhibiting the peptidyl transferase activity and preventing the elongation of the peptide chain . This interaction disrupts the normal metabolic flux of protein synthesis, leading to the inhibition of bacterial growth. The metabolic pathways affected by Hygromycin A are primarily those involved in the translation process, making it a potent inhibitor of protein synthesis in susceptible bacteria.
Transport and Distribution
The transport and distribution of Hygromycin A within cells and tissues are influenced by specific transporters and binding proteins. In Borrelia burgdorferi, a specific protein on the bacterial surface facilitates the uptake of Hygromycin A, allowing it to enter the cell and exert its inhibitory effects . This selective transport mechanism explains the high specificity of Hygromycin A for certain bacterial pathogens. In mammalian cells, Hygromycin A does not exhibit significant uptake, contributing to its low toxicity and potential for therapeutic use .
Subcellular Localization
The subcellular localization of Hygromycin A is primarily within the ribosomal peptidyl transferase center, where it binds and inhibits the peptidyl transferase activity This specific localization is crucial for its function as an inhibitor of protein synthesis The targeting signals and post-translational modifications that direct Hygromycin A to the ribosomal peptidyl transferase center are essential for its activity and effectiveness
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L'homomycine peut être synthétisée par une série de réactions chimiques impliquant la modification de la néoinosamine-2, un constituant avec une substitution méthylène. La voie de synthèse implique généralement l'hydrolyse de l'homomycine en utilisant de l'hydroxyde de sodium dans un bain-marie bouillant, suivie d'une adsorption sur Amberlite IR-120 (forme H+) et d'une élution avec de l'hydroxyde d'ammonium .
Méthodes de production industrielle
La production industrielle de l'homomycine implique la fermentation de Streptomyces hygroscopicus dans un environnement contrôlé. Le processus de fermentation est optimisé pour maximiser le rendement en homomycine, qui est ensuite extraite et purifiée en utilisant diverses techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
L'homomycine subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'homomycine peut être oxydée pour former de la méthylène néoinosamine-2.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'homomycine.
Substitution : L'homomycine peut subir des réactions de substitution, en particulier au niveau du groupe méthylène.
Réactifs et conditions courants
Oxydation : Le périodate est couramment utilisé comme agent oxydant.
Réduction : Le borohydrure de sodium est souvent utilisé pour les réactions de réduction.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent la méthylène néoinosamine-2 et ses dérivés, qui peuvent être modifiés davantage pour diverses applications .
Applications de la recherche scientifique
L'homomycine est largement utilisée dans la recherche scientifique en raison de son activité à large spectre. Parmi ses applications, on peut citer :
Chimie : Utilisée comme outil pour étudier la synthèse et la traduction des protéines.
Biologie : Utilisée en culture cellulaire pour sélectionner les cellules exprimant des gènes de résistance.
Médecine : Étudiée pour son utilisation potentielle dans le traitement des infections bactériennes et comme agent immunomodulateur.
Industrie : Utilisée dans la production d'organismes génétiquement modifiés et dans diverses applications biotechnologiques
Mécanisme d'action
L'homomycine exerce ses effets en se liant à la sous-unité ribosomale des micro-organismes sensibles, ce qui interfère avec la synthèse des protéines microbiennes. Cette inhibition empêche la croissance et la multiplication des bactéries, des champignons et des cellules eucaryotes supérieures. Les cibles moléculaires de l'homomycine comprennent l'ARN ribosomal et les protéines associées impliquées dans le processus de traduction .
Comparaison Avec Des Composés Similaires
L'homomycine est similaire aux autres antibiotiques aminoglycosidiques tels que l'hygromycine B et la néomycine. Elle est unique en son genre par sa capacité à inhiber la synthèse des protéines dans les cellules procaryotes et eucaryotes. Cette activité à large spectre en fait un outil précieux dans diverses applications de recherche scientifique .
Liste des composés similaires
- Hygromycine B
- Néomycine
- Streptomycine
- Kanamycine
Activité Biologique
Hygromycin A (HygA) is an antibiotic produced by the soil bacterium Streptomyces hygroscopicus. Initially discovered in 1953, it has garnered renewed interest due to its unique biological activity, particularly against Borrelia burgdorferi, the causative agent of Lyme disease. This article explores the biological activity of Hygromycin A, focusing on its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.
Hygromycin A operates primarily by inhibiting protein synthesis in bacteria. It binds to the ribosome, specifically affecting the translation process. Research indicates that HygA interacts with the ribosomal RNA in a manner distinct from other antibiotics, such as macrolides and aminoglycosides. Notably, it blocks the binding of other antibiotics like chloramphenicol and lincomycin to the ribosome, suggesting a unique binding site and mechanism .
Key Findings on Mechanism
- Binding Site : Hygromycin A binds to the ribosomal peptidyl transferase center, overlapping with other antibiotic binding sites but exhibiting unique interaction characteristics .
- Selectivity : Its selective toxicity towards B. burgdorferi is attributed to the bacterium's ability to uptake HygA more efficiently than other bacteria, which may involve specific surface proteins that facilitate this process .
Efficacy Against Pathogens
Hygromycin A has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. However, its most notable efficacy is against spirochetes, particularly B. burgdorferi.
Comparative Efficacy Table
Study 1: Treatment of Lyme Disease in Mice
A pivotal study published in Cell demonstrated that Hygromycin A effectively cleared B. burgdorferi infections in a mouse model without disrupting the gut microbiome, unlike broad-spectrum antibiotics . The study involved administering HygA over five days, which resulted in comparable efficacy to conventional treatments while preserving beneficial gut bacteria.
Study 2: Resistance Mechanisms
Research aims to elucidate resistance mechanisms against Hygromycin A. Investigations focus on covalent modifications of both the antibiotic and bacterial ribosomes that confer resistance. Understanding these mechanisms may lead to enhanced formulations or analogs of HygA that could overcome resistance challenges .
Potential Therapeutic Applications
Given its selective action against spirochetes and minimal impact on the microbiome, Hygromycin A holds promise as a targeted therapy for Lyme disease. Current broad-spectrum antibiotics often lead to dysbiosis and chronic symptoms post-treatment; thus, HygA could mitigate these issues by preserving healthy gut flora while effectively targeting pathogenic spirochetes .
Future Directions
Propriétés
IUPAC Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5S)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19-,20+,21-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYJSBFKSSDGFO-IIHALWDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6379-56-2 | |
Record name | Hygromycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6379-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hygromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006379562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYGROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJY415DDI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.